![molecular formula C17H16N2O5 B2793905 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 186308-67-8](/img/structure/B2793905.png)
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: is a complex organic compound with a molecular formula of C17H16N2O5[_{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano [3,2-c ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465203002?context=bbe). This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and pyranochromene moieties[{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano [3,2-c ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465203002?context=bbe). One common approach is the condensation of appropriate diketone and aldehyde derivatives under acidic or basic conditions to form the pyranochromene core[{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ...{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors equipped with precise temperature and pressure controls to ensure the reproducibility and purity of the final product[_{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c .... Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the cyano group to a carboxylic acid derivative.
Reduction: : Reduction of the cyano group to an amine.
Substitution: : Replacement of the dimethoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid.
Reduction: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-amine.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cyano group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: is unique due to its specific structural features and functional groups[_{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c .... Similar compounds include:
2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: : This compound shares the dimethoxymethyl group but differs in the core structure.
2-amino-4-dimethylamino-1,3,5-triazine: : Another compound with an amino group but a different heterocyclic core.
This compound .
Properties
IUPAC Name |
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-17(16(21-2)22-3)10(8-18)14(19)24-13-9-6-4-5-7-11(9)23-15(20)12(13)17/h4-7,16H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFHVOIGMXURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325313 | |
| Record name | 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186308-67-8 | |
| Record name | 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2793823.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide](/img/structure/B2793824.png)
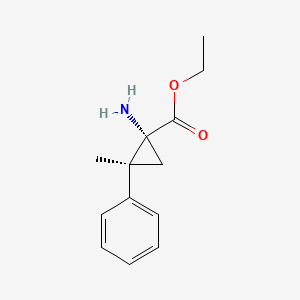
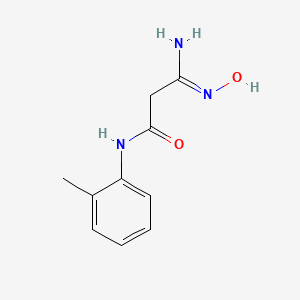
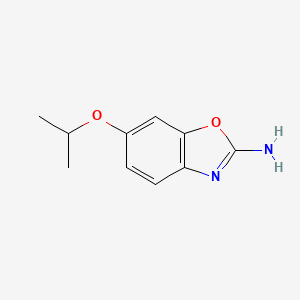

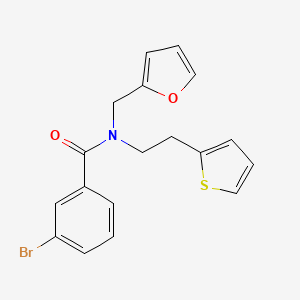
![N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2793835.png)
![7-(4-fluorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2793838.png)
![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2793839.png)
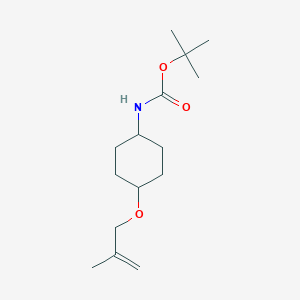

![6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2793844.png)
